molecular formula C14H17ClN4O2S2 B2890077 5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1396866-84-4

5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2890077
CAS RN: 1396866-84-4
M. Wt: 372.89
InChI Key: GBSQRQFLEBDJPU-UHFFFAOYSA-N
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Description

“5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound that belongs to the class of organic compounds known as pyrazines . Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For example, the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .

Scientific Research Applications

Nonlinear Optical (NLO) Properties

This compound exhibits interesting nonlinear optical properties due to its electronic structure. The presence of the pyrazine and thiophene rings contributes to its p-electronic delocalization , which is a key factor in NLO behavior . Researchers can utilize these properties in the development of new materials for optoelectronic devices , such as photonic switches, optical modulators, and telecommunication systems.

Pharmaceutical Research

Derivatives of this compound are explored for their potential pharmacological activities . The pyrazine moiety, in particular, is known to be a part of several pharmacologically active scaffolds. This compound could be a precursor in synthesizing new molecules with applications in antidepressants , analgesics , anti-inflammatory , and antipsychotic medications .

Chemical Synthesis and Catalysis

The compound serves as an intermediate in Suzuki cross-coupling reactions , which are pivotal in the synthesis of complex organic molecules . This reaction is widely used in the pharmaceutical industry to create diverse libraries of compounds, potentially leading to the discovery of new drugs.

Analytical Chemistry

The compound’s structure allows for NMR and mass spectrometry analysis, which are essential tools in analytical chemistry for identifying and quantifying substances. Its derivatives can be used as standards or reagents in various analytical procedures to determine the presence of other compounds in a mixture .

Safety and Hazards

While specific safety and hazard information for “5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is not available, similar compounds have been noted to cause serious eye irritation and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against certain kinases

Mode of Action

It’s known that similar compounds interact with their targets, often enzymes or receptors, to modulate their activity . This interaction can result in changes to the target’s function, which can have downstream effects on cellular processes.

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may influence pathways related to the function of the targeted enzymes or receptors . The downstream effects of these changes can vary widely, depending on the specific pathway and cell type involved.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been shown to have significant activity against certain kinases , which could result in a variety of cellular effects depending on the specific kinase targeted and the cell type involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and how it is metabolized by the body . .

properties

IUPAC Name

5-chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S2/c15-12-1-2-14(22-12)23(20,21)18-9-11-3-7-19(8-4-11)13-10-16-5-6-17-13/h1-2,5-6,10-11,18H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSQRQFLEBDJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

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